molecular formula C18H27N3O3 B15124764 3-Descarbonitrile3-AcetamidoSaxagliptin

3-Descarbonitrile3-AcetamidoSaxagliptin

Cat. No.: B15124764
M. Wt: 333.4 g/mol
InChI Key: ICGHSWPMUQQJJL-UHFFFAOYSA-N
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Description

3-Descarbonitrile 3-Acetamido Saxagliptin is a derivative and impurity of Saxagliptin, a potent and selective reversible inhibitor of dipeptidyl peptidase-4 (DPP-4). Saxagliptin is primarily developed for the treatment of type 2 diabetes mellitus. This compound is absorbed rapidly after oral administration and has a pharmacokinetic profile compatible with once-daily dosing .

Preparation Methods

The synthesis of 3-Descarbonitrile 3-Acetamido Saxagliptin involves several steps, starting from commercially available precursors. One of the key intermediates in the synthesis of Saxagliptin is (S)-N-Boc-3-hydroxyadamantylglycine, which can be synthesized from 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid by reductive amination with phenylalanine dehydrogenase . This intermediate is then subjected to further chemical transformations to yield 3-Descarbonitrile 3-Acetamido Saxagliptin. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of specific catalysts and solvents.

Chemical Reactions Analysis

3-Descarbonitrile 3-Acetamido Saxagliptin undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction can occur under various conditions, often involving nucleophiles or electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Descarbonitrile 3-Acetamido Saxagliptin has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Descarbonitrile 3-Acetamido Saxagliptin involves the inhibition of DPP-4. This enzyme has two main mechanisms of action: an enzymatic function and another mechanism where DPP-4 binds adenosine deaminase, which conveys intracellular signals via dimerization when activated. Saxagliptin forms a reversible, histidine-assisted covalent bond between its nitrile group and the S630 hydroxyl oxygen on DPP-4 .

Comparison with Similar Compounds

3-Descarbonitrile 3-Acetamido Saxagliptin can be compared with other DPP-4 inhibitors such as:

    Sitagliptin: Another DPP-4 inhibitor used for the management of type 2 diabetes mellitus.

    Vildagliptin: Similar to Saxagliptin, it inhibits DPP-4 and is used in the treatment of type 2 diabetes.

    Linagliptin: A DPP-4 inhibitor with a unique xanthine-based structure, used for glycemic control in type 2 diabetes.

The uniqueness of 3-Descarbonitrile 3-Acetamido Saxagliptin lies in its specific structural modifications, which may influence its pharmacokinetic and pharmacodynamic properties compared to other DPP-4 inhibitors.

Properties

IUPAC Name

2-[2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c19-14(16(23)21-12-2-11(12)3-13(21)15(20)22)17-4-9-1-10(5-17)7-18(24,6-9)8-17/h9-14,24H,1-8,19H2,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGHSWPMUQQJJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1N(C(C2)C(=O)N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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